Wiz-IN-1

WIZ degrader DC50 racemic mixture

Wiz-IN-1 (also designated as (rac)-dWIZ-1, CAS 2879251-63-3) is a small molecule molecular glue degrader of the WIZ transcription factor. It is a racemic mixture that recruits WIZ (via its ZF7 domain) to the cereblon (CRBN) E3 ubiquitin ligase, thereby inducing proteasome-dependent degradation of WIZ.

Molecular Formula C22H29N3O4
Molecular Weight 399.5 g/mol
Cat. No. B15541750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWiz-IN-1
Molecular FormulaC22H29N3O4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H29N3O4/c1-3-24-11-5-4-6-18(24)14(2)29-16-7-8-17-15(12-16)13-25(22(17)28)19-9-10-20(26)23-21(19)27/h7-8,12,14,18-19H,3-6,9-11,13H2,1-2H3,(H,23,26,27)
InChIKeyFVZCFUKXGUUDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Wiz-IN-1 (dWIZ-1): Chemical Identity and Basic Characteristics for Scientific Procurement


Wiz-IN-1 (also designated as (rac)-dWIZ-1, CAS 2879251-63-3) is a small molecule molecular glue degrader of the WIZ transcription factor [1]. It is a racemic mixture that recruits WIZ (via its ZF7 domain) to the cereblon (CRBN) E3 ubiquitin ligase, thereby inducing proteasome-dependent degradation of WIZ [1]. The compound has a molecular formula of C22H29N3O4 and a molecular weight of 399.5 g/mol, and is supplied as a reference compound for research on inherited blood disorders, particularly hemoglobinopathies such as sickle cell disease and beta-thalassemia .

Why Generic WIZ Inhibitors or Degraders Cannot Substitute for Wiz-IN-1 in Research


WIZ-targeting compounds exhibit significant variability in degradation potency, selectivity, and functional HbF induction, rendering them non-interchangeable. Wiz-IN-1 is a racemic mixture of dWIZ-1 with a distinct pharmacological profile (DC50 of 0.36 µM in biochemical assays) . In contrast, the stereochemically resolved dWIZ-1 exhibits a 27-fold higher potency (DC50 of 13 nM in primary human erythroblasts) [1], and the optimized clinical candidate dWIZ-2 shows a DC50 of 32 nM . Furthermore, the more advanced WIZ degrader 10 demonstrates a DC50 of 2–3 nM, representing a 180-fold improvement over Wiz-IN-1 . These quantitative differences in degradation efficiency directly impact the extent of HbF induction and the translatability of findings across studies. Procurement of the correct stereochemical form and potency profile is therefore critical for experimental reproducibility and for bridging in vitro observations to in vivo models.

Quantitative Differentiation of Wiz-IN-1 from dWIZ-1, dWIZ-2, and Compound 10


Wiz-IN-1: DC50 of 0.36 µM Defines Its Potency as a Reference Racemate

Wiz-IN-1 (racemic dWIZ-1) demonstrates a DC50 of 0.36 µM for WIZ inhibition . This is 27-fold less potent than the stereochemically resolved dWIZ-1 (DC50 = 13 nM in primary human erythroblasts) [1]. The difference arises because Wiz-IN-1 is a racemic mixture, whereas dWIZ-1 is the active enantiomer. This quantification establishes Wiz-IN-1 as the appropriate reference compound for studies requiring a defined, lower-potency racemic control or for initial high-throughput screening campaigns where cost and availability are prioritized over maximal degradation efficiency.

WIZ degrader DC50 racemic mixture

Comparative Potency: Wiz-IN-1 vs. dWIZ-2 vs. Compound 10

A direct comparison of degradation potencies across the WIZ degrader series reveals a clear hierarchy: Wiz-IN-1 (DC50 = 360 nM) < dWIZ-2 (DC50 = 32 nM) < WIZ degrader 10 (DC50 = 2–3 nM) . Compound 10 exhibits a ~9-fold increase in potency over dWIZ-2 and an ~180-fold increase over Wiz-IN-1. This quantitative rank order enables researchers to select the appropriate compound based on the required degradation depth and sensitivity of their assay system. Wiz-IN-1 serves as the least potent reference point, making it valuable for establishing dose-response relationships and for experiments where partial WIZ degradation is sufficient to elicit a biological response.

WIZ degrader DC50 potency ranking

Functional HbF Induction: Wiz-IN-1 is Not Optimized for Maximal Fetal Hemoglobin Upregulation

While Wiz-IN-1 lacks a reported EC50 for HbF induction, its structural analogs dWIZ-1 and dWIZ-2 exhibit defined functional activities: dWIZ-1 induces HbF with an EC50 of ~100 nM , and dWIZ-2 induces HbF with an EC50 of 202 nM . The 0.36 µM DC50 of Wiz-IN-1 suggests that at concentrations required to achieve substantial WIZ degradation, the compound may not saturate the HbF induction pathway as efficiently as its more potent congeners. This positions Wiz-IN-1 as a tool for dissecting threshold effects of WIZ degradation on HbF expression, rather than for achieving maximal HbF upregulation in preclinical disease models.

HbF induction EC50 fetal hemoglobin

Stereochemical Identity: Wiz-IN-1 as the Definitive Racemic Reference

Wiz-IN-1 is explicitly defined as (rac)-dWIZ-1, a racemic mixture of the two enantiomers of dWIZ-1 . In contrast, dWIZ-1 refers to the resolved, active enantiomer . The 27-fold difference in DC50 between Wiz-IN-1 (360 nM) and dWIZ-1 (13 nM) is directly attributable to the presence of the inactive enantiomer in the racemic mixture . This stereochemical distinction is critical for researchers conducting structure-activity relationship (SAR) studies or validating the contribution of stereochemistry to target engagement and degradation efficiency.

racemic mixture stereochemistry enantiomer

Optimal Research Applications for Wiz-IN-1 Based on Quantified Evidence


Reference Standard for WIZ Degrader Potency Assays

Wiz-IN-1 provides a well-defined, low-potency reference point (DC50 = 0.36 µM) for establishing dose-response curves and calibrating assays that measure WIZ degradation . Its racemic nature makes it an ideal control for comparing the activity of stereochemically pure degraders such as dWIZ-1 (DC50 = 13 nM) [1] and dWIZ-2 (DC50 = 32 nM) .

Threshold-Effect Studies in HbF Induction

Because Wiz-IN-1 does not saturate the HbF induction pathway as efficiently as more potent congeners, it is well-suited for experiments designed to determine the minimal level of WIZ degradation required to trigger a biologically meaningful increase in fetal hemoglobin . This is particularly relevant for understanding the therapeutic index and for identifying non-linear dose-response relationships.

Stereochemical Control in SAR Campaigns

Wiz-IN-1, as a defined racemic mixture, serves as an essential control in structure-activity relationship studies aimed at optimizing the stereochemistry of WIZ degraders . By comparing the 27-fold reduced potency of the racemate (360 nM) against the resolved enantiomer (13 nM) [1], researchers can validate the contribution of specific chiral centers to target engagement and degradation efficiency.

Quote Request

Request a Quote for Wiz-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.